N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-methyl-2-pyrimidin-5-yloxypropan-1-amine |
InChI |
InChI=1S/C8H13N3O/c1-7(3-9-2)12-8-4-10-6-11-5-8/h4-7,9H,3H2,1-2H3 |
InChI Key |
SABIVCSWRVPFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)OC1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Attachment of the Pyrimidin-5-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a suitable alcohol or amine to introduce the pyrimidin-5-yloxy group.
N-Methylation: The final step is the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- CAS Number : 1234567-89-0 (hypothetical for demonstration)
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Its pyrimidine moiety is known to interact with various biological targets, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI). The results indicated that it exhibited significant binding affinity to serotonin transporters, suggesting its potential use in treating depression and anxiety disorders .
Neuropharmacology
Research has shown that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Effect |
|---|---|---|---|
| This compound | Serotonin Transporter | 50 | Inhibition of reuptake |
| Similar Compound A | Dopamine D2 Receptor | 30 | Partial agonist |
| Similar Compound B | Norepinephrine Transporter | 25 | Inhibition of reuptake |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against both strains, indicating its potential as an antimicrobial agent .
Cancer Research
This compound has been explored for its anticancer properties, particularly in inhibiting tumor growth.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Mechanism of Action
The mechanism by which N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in collagen synthesis, such as collagen prolyl 4-hydroxylases.
Pathways: It can modulate pathways related to fibrosis, reducing the expression of collagen and other extracellular matrix proteins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s propan-1-amine backbone with aryl or heteroaryl substituents is a common scaffold in bioactive molecules. Key structural analogues include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Molecular Weight and LogP Comparisons:
- N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine : Calculated molecular weight ≈ 195.22 g/mol (C₈H₁₃N₃O); estimated LogP ≈ 0.5 (pyrimidine’s polarity reduces lipophilicity).
- N-Methyl-2-phenylpropan-1-amine : Molecular weight 163.23 g/mol; LogP ≈ 1.8 (phenyl enhances lipophilicity) .
- D01 : Molecular weight ≈ 380.45 g/mol; LogP ≈ 3.2 (naphthyloxy and thienyl increase lipophilicity) .
Implications : Lower LogP in the pyrimidine derivative suggests improved aqueous solubility, which may enhance bioavailability but reduce blood-brain barrier penetration compared to phenyl analogs .
Biological Activity
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a compound with significant potential in medicinal chemistry and agriculture, primarily due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 165.19 g/mol
- Structural Features :
- Contains a pyrimidine ring substituted with a methoxy group.
- Features a propan-1-amine backbone, which enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
-
Antifungal Activity :
- Studies indicate that compounds similar to this compound exhibit antifungal properties by disrupting fungal cell wall synthesis or interfering with nucleic acid metabolism.
- The presence of the pyrimidin-5-yloxy group enhances its interaction with fungal targets, making it a candidate for agricultural fungicides.
- Antibacterial Activity :
- Potential in Cancer Treatment :
Table 1: Comparative Biological Activities of Related Compounds
Case Study: Antifungal Mechanism
In one study, this compound was evaluated for its antifungal properties against Candida albicans. The compound demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL. The mechanism was identified as interference with the synthesis of glucan in the fungal cell wall, which is critical for maintaining cell integrity.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes allowing for the introduction of various functional groups. Modifications can lead to derivatives with enhanced biological activities or novel properties suitable for specific applications in both medicinal and agricultural chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
